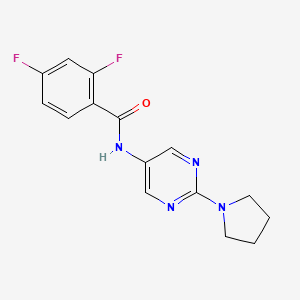

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

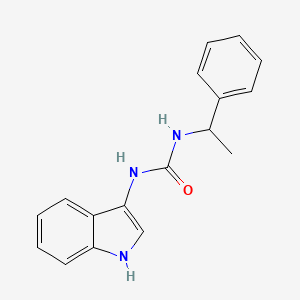

The compound “2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) in DNA and RNA. Pyrrolidine ring is found in many pharmaceuticals and natural products .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the pyrrolidine ring . The exact synthetic route would depend on the specific substituents and their positions .科学的研究の応用

Antiviral Activity

Indole derivatives, including our compound of interest, have been investigated for their antiviral potential. Specifically, 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide may inhibit viral replication. Researchers have synthesized related compounds and evaluated their efficacy against influenza A and Coxsackie B4 viruses . Further studies could explore its mechanism of action and potential clinical applications.

Anti-Inflammatory and Analgesic Properties

Indole-based molecules often exhibit anti-inflammatory and analgesic activities. While not directly studied for our compound, similar indole derivatives have shown promise in this regard. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated anti-inflammatory effects . Investigating our compound’s potential in this context could be valuable.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes Treatment

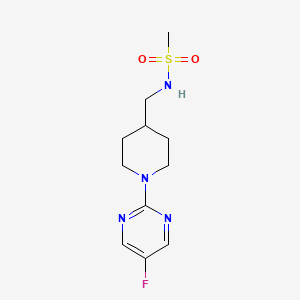

A related class of proline amides, including (3,3-difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been synthesized and evaluated as DPP-IV inhibitors for type 2 diabetes treatment . While not identical to our compound, this highlights the potential of indole-based structures in diabetes research.

作用機序

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide.

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms . For instance, some compounds inhibit enzymes, while others act as antagonists or modulators of receptors . It’s possible that 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to affect a wide range of pathways . These compounds can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . It’s possible that 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide may have a similar broad-spectrum effect on biochemical pathways.

Pharmacokinetics

A similar compound was found to have high oral bioavailability in preclinical species and low plasma protein binding , suggesting that 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide might have similar pharmacokinetic properties.

Result of Action

Similar compounds have been found to have various biological activities , suggesting that 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide might have similar effects.

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds . These factors can include pH, temperature, presence of other compounds, and more. Therefore, it’s likely that similar factors could influence the action of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide.

特性

IUPAC Name |

2,4-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4O/c16-10-3-4-12(13(17)7-10)14(22)20-11-8-18-15(19-9-11)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOVNCYLSGAOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2707510.png)

![4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2707512.png)

![Ethyl 1-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B2707515.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide](/img/structure/B2707521.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2707527.png)

![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)

![1-(4-chlorophenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2707533.png)